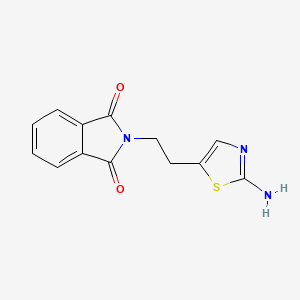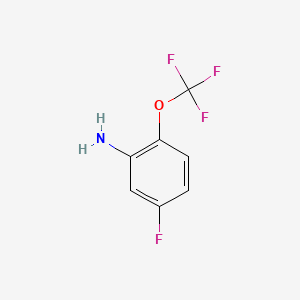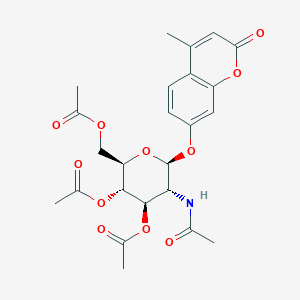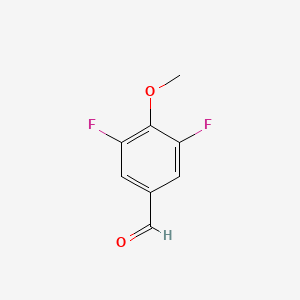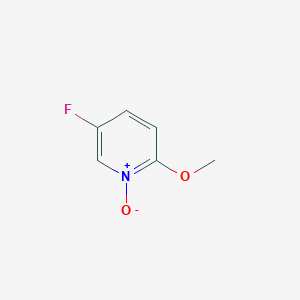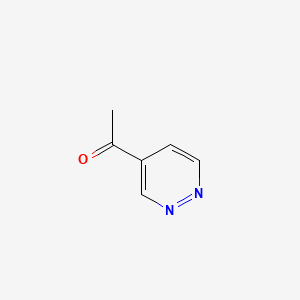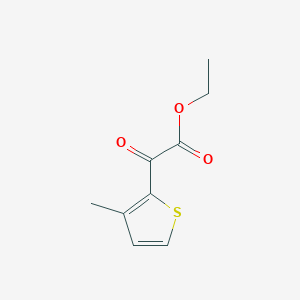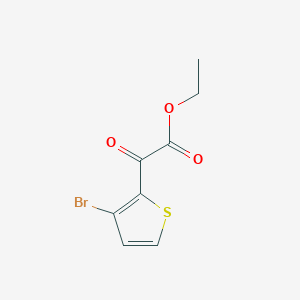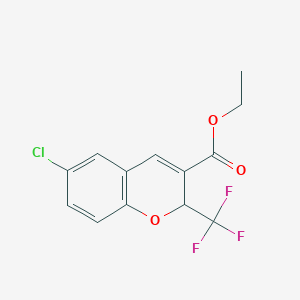
ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Overview
Description
This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a dihydrofuran ring . The “6-chloro-2-(trifluoromethyl)” part suggests that a chlorine atom is attached at the 6th position and a trifluoromethyl group is attached at the 2nd position of the chromene structure. The “ethyl carboxylate” part indicates the presence of an ester functional group, which consists of a carbonyl adjacent to an ether group.
Molecular Structure Analysis
The molecular structure would be based on the chromene backbone with the aforementioned substitutions. Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethyl ester group. It might undergo reactions typical for chromenes, halides, trifluoromethyl compounds, and esters .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by its molecular structure. For example, the presence of the polar ester group might make it more soluble in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of heterocyclic compounds with a chromene skeleton. The introduction of a thiadiazole ring into the chromene structure is known to improve biological activities, making it a valuable intermediate for creating pharmacologically active molecules .
Biological Activity Enhancement
The trifluoromethyl group in the compound is considered a pseudo-halogen and is known to impart unique biological activities. Its presence can enhance or modify the original biological activities of compounds, which is crucial in the development of new drugs .
Antimicrobial and Antifungal Applications
Compounds derived from ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate exhibit antimicrobial and antifungal properties. This makes them potential candidates for developing new treatments against various bacterial and fungal infections .
Anti-inflammatory and Analgesic Properties
The compound’s derivatives are explored for their anti-inflammatory and analgesic effects. These properties are highly sought after in the pharmaceutical industry for the development of new medications to treat pain and inflammation .
Potassium Channel Activation
Derivatives of this compound have been studied for their ability to activate potassium channels. This application is significant in the field of cardiovascular research, as potassium channels play a vital role in the regulation of heart rhythm .
Fluorine Chemistry Research
The compound is also used in fluorine chemistry research to study the effects of fluorine atoms on the biological activity of molecules. The introduction of fluorine atoms is a common strategy to increase the efficacy and stability of pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUXNUIXJWXLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572966 | |
| Record name | Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate | |
CAS RN |
215123-85-6 | |
| Record name | Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)
![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)


